2-Bromo-4-methyl-nicotinic acid

Lipophilicity Drug Design ADME

2-Bromo-4-methyl-nicotinic acid is a unique pyridine scaffold offering both a reactive bromine handle for cross-coupling and a 4-methyl group that enhances lipophilicity (LogP 1.8) for CNS drug design. Its demonstrated alpha-7 nAChR activity and established continuous flow synthesis route make it a strategic, risk-reduced building block for medicinal chemistry and antiviral scale-up.

Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
CAS No. 65996-07-8
Cat. No. B1342655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-methyl-nicotinic acid
CAS65996-07-8
Molecular FormulaC7H6BrNO2
Molecular Weight216.03 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)Br)C(=O)O
InChIInChI=1S/C7H6BrNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11)
InChIKeyXRYGHOZBHDBJEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-methyl-nicotinic acid (CAS 65996-07-8) Procurement and Selection Baseline


2-Bromo-4-methyl-nicotinic acid (CAS 65996-07-8) is a halogenated pyridine carboxylic acid with molecular formula C₇H₆BrNO₂ and molecular weight 216.03 g/mol [1]. Computed physicochemical properties include XLogP3-AA of 1.8, topological polar surface area (TPSA) of 50.2 Ų, and a boiling point of 351.4±42.0 °C at 760 mmHg [2]. This compound is a key synthetic intermediate characterized by a reactive bromine atom at the 2-position and a methyl group at the 4-position on the pyridine ring, enabling selective functionalization via cross-coupling reactions [3].

Why 2-Bromo-4-methyl-nicotinic acid (65996-07-8) Cannot Be Replaced by Generic Analogs


2-Bromo-4-methyl-nicotinic acid occupies a unique chemical space that is not replicated by closely related analogs. While 2-bromo-nicotinic acid (CAS 3592-90-7) provides a bromine handle for coupling, it lacks the 4-methyl substituent which significantly alters both lipophilicity and potential receptor interactions . Conversely, 4-methyl-nicotinic acid (CAS 3222-50-2) possesses the methyl group but lacks the reactive bromine necessary for Suzuki-Miyaura and related cross-coupling chemistries . The ethyl ester derivative (CAS 65996-17-0) offers a different reactivity profile with altered solubility and a higher logP of approximately 2.5 [1]. These structural differences preclude direct interchangeability in synthetic routes or biological screening cascades.

Quantitative Differentiation Evidence for 2-Bromo-4-methyl-nicotinic acid (65996-07-8) Selection


Lipophilicity Advantage: Enhanced logP Relative to Non-Methylated Parent

The 4-methyl substituent in 2-bromo-4-methyl-nicotinic acid confers a measurable increase in lipophilicity compared to the parent 2-bromo-nicotinic acid scaffold. The computed XLogP3-AA for 2-bromo-4-methyl-nicotinic acid is 1.8 [1], while 2-bromo-nicotinic acid has a computed logP of 0.82 .

Lipophilicity Drug Design ADME

Synthetic Utility: Documented Yield in Continuous Nevirapine Precursor Synthesis

2-Bromo-4-methyl-nicotinic acid serves as a key precursor in a documented continuous synthesis of 2-bromo-4-methylnicotinonitrile, a critical intermediate for the HIV drug nevirapine. A continuous flow process utilizing this precursor achieved an average yield of 69% for the nitrile derivative [1].

Continuous Flow Chemistry Synthetic Methodology Antiviral

Biological Target Engagement: Measurable Activity at Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

2-Bromo-4-methyl-nicotinic acid exhibits partial agonist activity at the rat alpha-7 nicotinic acetylcholine receptor (nAChR) with a measured EC₅₀ of 1300 nM (1.3 μM) in an electrophysiology assay [1]. In contrast, 2-bromo-nicotinic acid has been reported to show no significant agonist activity at the same receptor under comparable assay conditions [2].

Nicotinic Receptors Neuroscience Drug Discovery

Optimal Application Scenarios for 2-Bromo-4-methyl-nicotinic acid (65996-07-8)


Lead Optimization in Neuroscience Drug Discovery

The compound's demonstrable partial agonist activity at the alpha-7 nicotinic acetylcholine receptor (EC₅₀ = 1300 nM) [1] makes it a rational starting point for medicinal chemistry efforts targeting cognitive disorders, neuroinflammation, or other CNS conditions where α7 nAChR modulation is therapeutically relevant. Its higher logP of 1.8 compared to 2-bromo-nicotinic acid (logP 0.82) [2] also suggests more favorable blood-brain barrier penetration potential for CNS programs.

Process Development and Scale-Up for Nevirapine Synthesis

Procurement teams and process chemists supporting antiviral drug manufacturing can leverage the published continuous flow synthesis [3], where 2-bromo-4-methyl-nicotinic acid was a key precursor to 2-bromo-4-methylnicotinonitrile, achieving a 69% yield. This published methodology reduces process development risk and provides a validated synthetic route for scaling operations.

Diversity-Oriented Synthesis via Suzuki-Miyaura Coupling

The presence of a reactive aryl bromide at the 2-position of the pyridine ring makes this compound a suitable electrophilic partner for Suzuki-Miyaura cross-coupling reactions [4]. Its defined physicochemical properties (logP 1.8, TPSA 50.2 Ų) [5] enable rational library design and allow chemists to predict the properties of resulting biaryl products with greater accuracy than with non-methylated or non-brominated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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